molecular formula C11H10N2O2 B3255161 Ethyl 2,7-naphthyridine-3-carboxylate CAS No. 250674-55-6

Ethyl 2,7-naphthyridine-3-carboxylate

Cat. No.: B3255161
CAS No.: 250674-55-6
M. Wt: 202.21 g/mol
InChI Key: MVKSZGJYPIHECU-UHFFFAOYSA-N
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Description

Ethyl 2,7-naphthyridine-3-carboxylate is a heterocyclic organic compound characterized by its fused pyridine rings

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the Skraup quinoline synthesis adapted for 3-aminopyridine. This involves the reaction of 3-aminopyridine with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Modern Approaches: Recent advancements have introduced more efficient synthetic routes, such as palladium-catalyzed cross-coupling reactions, which offer higher yields and better selectivity.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch reactors, where precise control over reaction conditions (temperature, pressure, and pH) ensures consistent quality.

  • Continuous Flow Synthesis: Some manufacturers have adopted continuous flow synthesis to enhance production efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary, secondary, and tertiary amines.

  • Substitution Products: Halogenated derivatives, alkylated compounds, and others.

Scientific Research Applications

Ethyl 2,7-naphthyridine-3-carboxylate has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound and its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

  • Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 2,7-naphthyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

  • Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

  • Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate: This compound differs by the presence of a chlorine atom, which can affect its reactivity and biological activity.

  • Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate:

Uniqueness: Ethyl 2,7-naphthyridine-3-carboxylate stands out due to its specific arrangement of nitrogen atoms and its versatility in chemical reactions, making it a valuable compound in both research and industry.

Properties

IUPAC Name

ethyl 2,7-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)10-5-8-3-4-12-6-9(8)7-13-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKSZGJYPIHECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2C=NC=CC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286981
Record name Ethyl 2,7-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250674-55-6
Record name Ethyl 2,7-naphthyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250674-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,7-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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